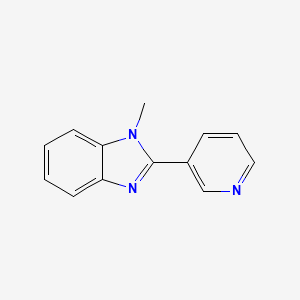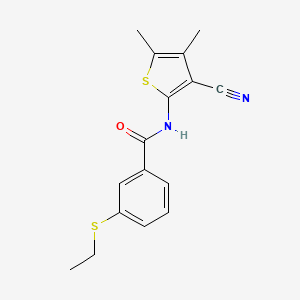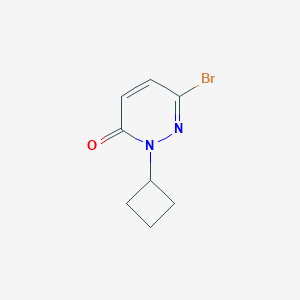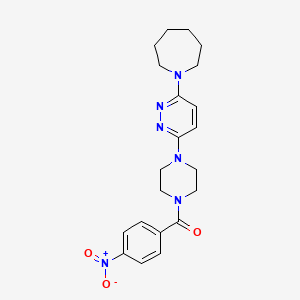
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-nitrophenyl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Scientific Research Applications
Anti-Tubercular Activity
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-nitrophenyl)methanone: has been investigated as a potential anti-tubercular agent. Tuberculosis (TB) remains a global health challenge, and novel compounds are needed to combat drug-resistant strains. Researchers synthesized a series of derivatives and evaluated their activity against Mycobacterium tuberculosis H37Ra. Notably, several compounds exhibited significant anti-tubercular activity, with IC50 values ranging from 1.35 to 2.18 μM .
Phosphorylation of Drug Molecules
The compound’s structure suggests potential applications in phosphorylation reactions. Synthetic protocols based on similar structures have been extended to phosphorylate commercial drug molecules. This could enhance drug properties or modify existing drugs for specific therapeutic purposes .
Detoxification of Mustard Gas Simulants
Given its chemical features, (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-nitrophenyl)methanone may be useful in detoxifying mustard gas simulants. Further research is needed to explore its efficacy in this context .
Antifungal Agents
Related compounds with similar piperazine moieties have been investigated as antifungal agents. The intramolecular cyclization of derivatives led to the synthesis of potential antifungal cinnolines. While this specific compound hasn’t been directly studied for antifungal activity, its structural features warrant exploration in this field .
Molecular Interactions and Docking Studies
Computational studies, such as molecular docking, can reveal the compound’s interactions with biological targets. Researchers have explored the suitability of derivatized conjugates for further development. Investigating binding sites and affinity can guide drug design and optimization .
Cytotoxicity Assessment
To assess safety, researchers evaluated the cytotoxicity of active compounds on human embryonic kidney cells (HEK-293). Fortunately, the tested compounds were found to be non-toxic to human cells, which is a crucial consideration for drug development .
Safety and Hazards
As this compound is intended for research use only, it is not suitable for human or veterinary use. Proper safety measures should be taken while handling this compound, including the use of appropriate personal protective equipment and adherence to safe laboratory practices.
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could lead to a better understanding of the compound’s potential applications in various fields .
properties
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c28-21(17-5-7-18(8-6-17)27(29)30)26-15-13-25(14-16-26)20-10-9-19(22-23-20)24-11-3-1-2-4-12-24/h5-10H,1-4,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDAETCOLXWFNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-nitrophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

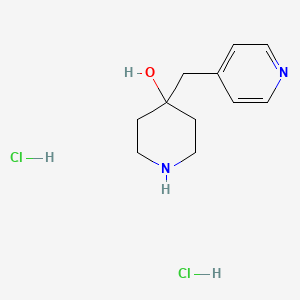
![2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2596985.png)
![N-(3-acetamidophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2596987.png)
![2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2596988.png)
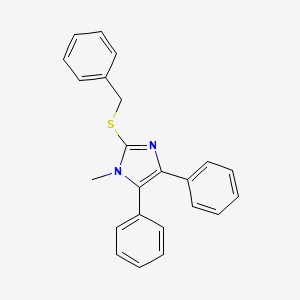
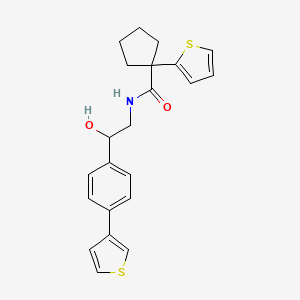
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2596994.png)
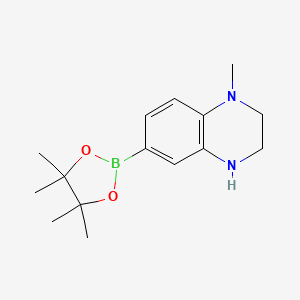
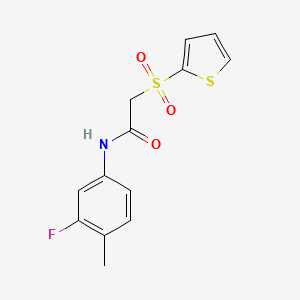
![(E)-4-(Dimethylamino)-N-[2-(5-propoxy-1H-indol-3-yl)ethyl]but-2-enamide](/img/structure/B2596999.png)
